2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves the following steps:
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Formation of the Fluorophenoxy Intermediate
Starting Material: 2-fluorophenol
Reagent: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF)
Reaction: The 2-fluorophenol is reacted with sodium hydride or potassium carbonate in DMF to form the 2-fluorophenoxy anion.
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Alkylation
Intermediate: 2-fluorophenoxy anion
Reagent: 2-bromo-2-methylpropane
Solvent: DMF
Reaction: The 2-fluorophenoxy anion is alkylated with 2-bromo-2-methylpropane to form 2-(2-fluorophenoxy)-2-methylpropane.
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Formation of the Acetamide
Intermediate: 2-(2-fluorophenoxy)-2-methylpropane
Reagent: Thiophene-3-carboxylic acid
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM)
Reaction: The intermediate is reacted with thiophene-3-carboxylic acid in the presence of DCC to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Reduction of the carbonyl group in the acetamide can yield the corresponding amine.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature or elevated temperatures
Products: Halogenation of the aromatic ring can introduce bromine or chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: N-bromosuccinimide, chlorine gas
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Halogenated Derivatives: From substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might investigate its efficacy as a drug candidate for treating various diseases, depending on its biological activity profile.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with receptors, it could modulate receptor activity by acting as an agonist or antagonist.
Molecular Targets and Pathways
Enzymes: Potential inhibition of specific enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface or intracellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
- 2-(2-bromophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
- 2-(2-iodophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
By comparing it with similar compounds, researchers can better understand the impact of different halogen atoms on the compound’s properties and optimize its design for specific applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,12-7-8-21-10-12)11-18-15(19)9-20-14-6-4-3-5-13(14)17/h3-8,10H,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVSUMSBDNBMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)COC1=CC=CC=C1F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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